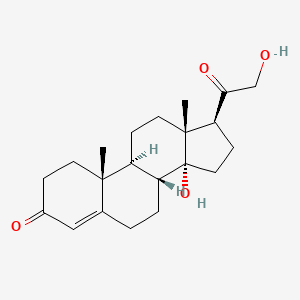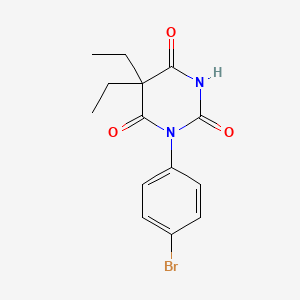
1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is an organic compound characterized by the presence of a bromophenyl group attached to a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-bromophenylacetic acid with diethyl malonate under basic conditions, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of a strong base such as sodium ethoxide and an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the diazinane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the diazinane ring.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group and is used in antimicrobial research.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another bromophenyl-containing compound with potential antibacterial activity.
Uniqueness
1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a bromophenyl group and a diazinane ring. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66942-13-0 |
|---|---|
Molekularformel |
C14H15BrN2O3 |
Molekulargewicht |
339.18 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-14(4-2)11(18)16-13(20)17(12(14)19)10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H,16,18,20) |
InChI-Schlüssel |
RMGTWDQPJXJMOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Br)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



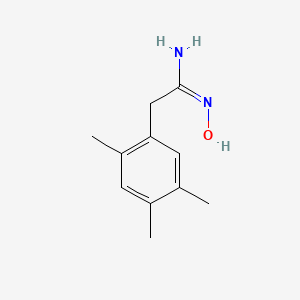
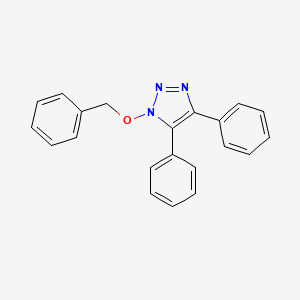
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)


![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

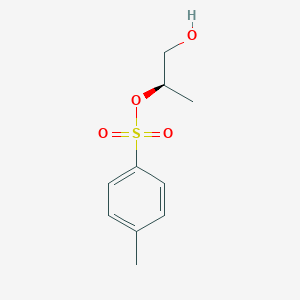
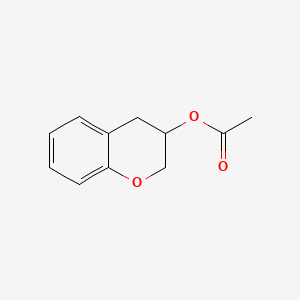
![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)

